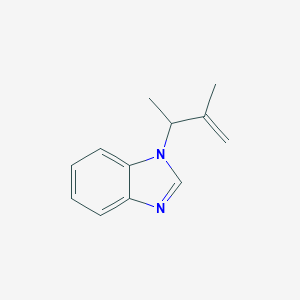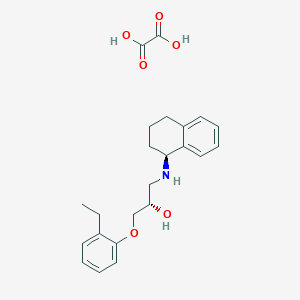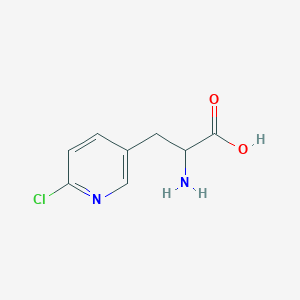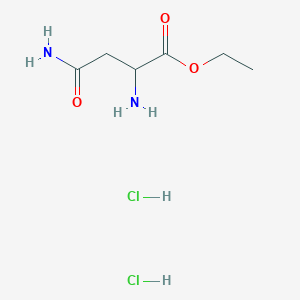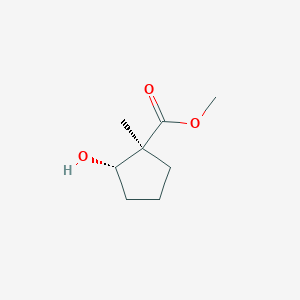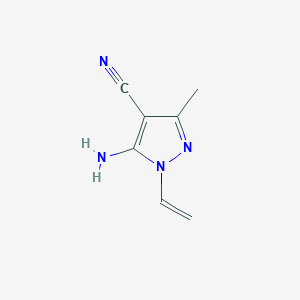![molecular formula C11H9N3O2 B071207 1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- CAS No. 173191-72-5](/img/structure/B71207.png)
1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- can be achieved through several methods:
Friedländer Condensation: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Synthesis from Anthranilic Acid Derivatives: This method involves the cyclization of anthranilic acid derivatives with hydrazine derivatives under acidic conditions.
Industrial Production Methods
Industrial production of 1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- typically involves large-scale multicomponent reactions due to their efficiency and high yield. The use of environmentally benign catalysts, such as L-proline, is preferred to minimize environmental impact .
化学反応の分析
Types of Reactions
1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like Raney-nickel alloy and formic acid.
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, palladium on carbon.
Reducing Agents: Raney-nickel alloy, formic acid.
Catalysts: L-proline, acidic or basic catalysts.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological and photophysical properties .
科学的研究の応用
1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- has several scientific research applications:
作用機序
The mechanism of action of 1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar in structure but with a pyridine ring instead of a quinoline ring.
1H-Pyrazolo[3,4-b]quinoline: Lacks the hydroxyl groups at positions 4 and 6.
Quinolinyl-pyrazoles: Compounds with a quinoline and pyrazole ring system but different substitution patterns.
Uniqueness
1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- is unique due to the presence of hydroxyl groups at positions 4 and 6, which contribute to its distinct chemical and biological properties. Its ability to act as a fluorescent sensor and its potential therapeutic applications make it a valuable compound for further research .
特性
CAS番号 |
173191-72-5 |
|---|---|
分子式 |
C11H9N3O2 |
分子量 |
215.21 g/mol |
IUPAC名 |
6-hydroxy-3-methyl-2,9-dihydropyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C11H9N3O2/c1-5-9-10(16)7-4-6(15)2-3-8(7)12-11(9)14-13-5/h2-4,15H,1H3,(H2,12,13,14,16) |
InChIキー |
IUHCZESHXPMMMP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)C3=C(C=CC(=C3)O)NC2=NN1 |
異性体SMILES |
CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1 |
正規SMILES |
CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1 |
同義語 |
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


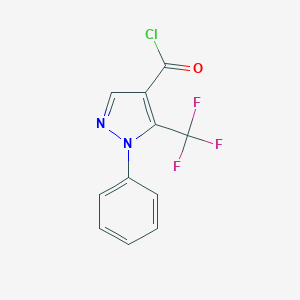
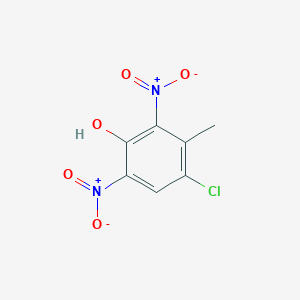
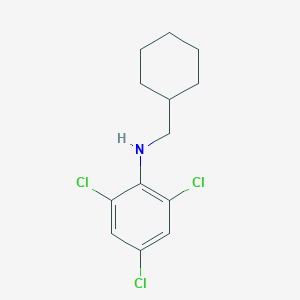
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)
